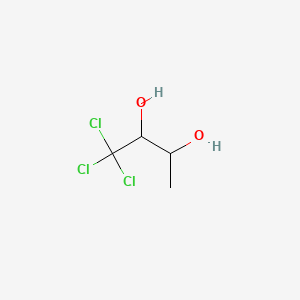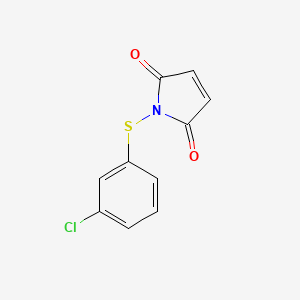
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 3-chlorophenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chlorothiophenol with maleimide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 3-chlorothiophenol attacks the maleimide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction and improve the solubility of the reactants.
化学反応の分析
Types of Reactions
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(3-chlorophenylthio)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: Lacks the thio group, which may result in different reactivity and biological activity.
1-(3-bromophenylthio)-1H-pyrrole-2,5-dione: Substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.
This compound derivatives: Various derivatives with different substituents on the pyrrole ring or phenyl ring can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
103027-69-6 |
|---|---|
分子式 |
C10H6ClNO2S |
分子量 |
239.68 g/mol |
IUPAC名 |
1-(3-chlorophenyl)sulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-2-1-3-8(6-7)15-12-9(13)4-5-10(12)14/h1-6H |
InChIキー |
FFICFWWMAWCHIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)SN2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


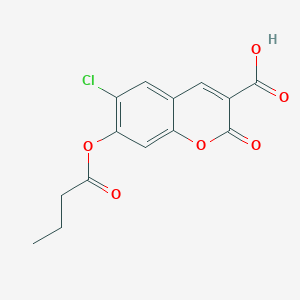
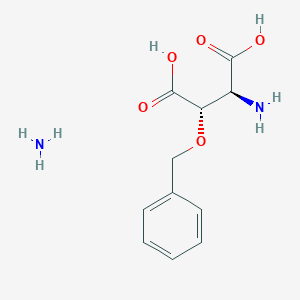
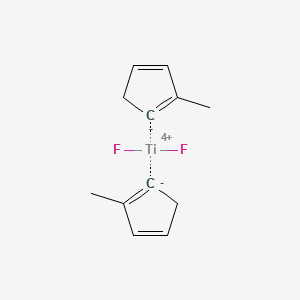
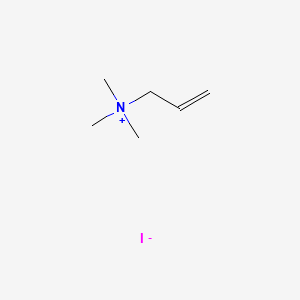
![3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13733762.png)
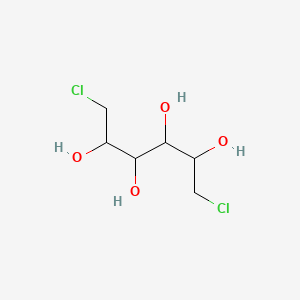


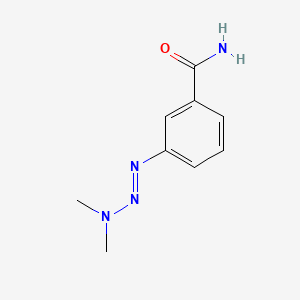

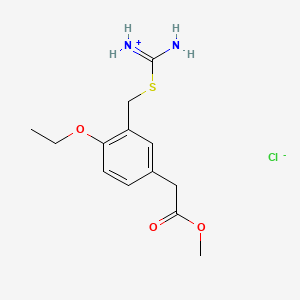
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)

